molecular formula C30H26N4O2S2 B12202974 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12202974
M. Wt: 538.7 g/mol
InChI Key: SXKGPZXCCJLCSX-BWAHOGKJSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a 3,4-dihydroisoquinoline moiety and a Z-configured thiazolidinone substituent. The thiazolidinone ring is further substituted with a 2-phenylethyl group at position 3 and a methyl group at position 7.

Properties

Molecular Formula

C30H26N4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26N4O2S2/c1-20-8-7-15-33-26(20)31-27(32-16-14-22-11-5-6-12-23(22)19-32)24(28(33)35)18-25-29(36)34(30(37)38-25)17-13-21-9-3-2-4-10-21/h2-12,15,18H,13-14,16-17,19H2,1H3/b25-18-

InChI Key

SXKGPZXCCJLCSX-BWAHOGKJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCC6=CC=CC=C6C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCC6=CC=CC=C6C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions The initial step typically involves the formation of the dihydroisoquinoline core, followed by the construction of the pyrido[1,2-a]pyrimidin-4-one scaffold

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with several synthesized derivatives:

  • Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 10a and 10b in ): These feature a pyrazole ring fused to pyrimidinone, with thiazolidinone substituents. Unlike the target compound, their cores lack the pyrido[1,2-a]pyrimidin-4-one scaffold, reducing π-conjugation and altering electronic properties .
  • Thiazolidinone derivatives (e.g., 373611-93-9 in ): This analogue shares the pyrido[1,2-a]pyrimidin-4-one core but substitutes the dihydroisoquinolinyl group with an allylamino moiety and uses a 3-isobutyl group on the thiazolidinone. The 2-phenylethyl group in the target compound may enhance lipophilicity and receptor binding compared to isobutyl .

Spectroscopic and Physicochemical Properties

  • NMR profiling (): Substituents on thiazolidinone and pyrimidinone cores significantly alter chemical shifts. For example, in structurally related compounds, protons near substituents (e.g., positions 29–36 and 39–44) exhibit distinct shifts due to electronic effects (Figure 6 in ). The target compound’s phenylethyl-thiazolidinone group would likely cause downfield shifts in regions analogous to "Region A" (39–44 ppm) due to increased electron withdrawal .

Bioactivity and Functional Implications

  • Anti-inflammatory activity: Compound 10a () shows moderate anti-inflammatory activity, attributed to its thiazolidinone and pyrimidinone moieties. The target compound’s dihydroisoquinoline group may enhance binding to cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, though experimental validation is needed .
  • SAR trends: Bulkier substituents (e.g., phenylethyl vs. phenyl in 10a) often improve target selectivity but reduce solubility. The Z-configuration of the thiazolidinone methylidene group may also influence stereoselective interactions with biological targets .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound ID/Name Core Structure Thiazolidinone Substituent Pyrimidinone Substituent Key Functional Groups
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(2-Phenylethyl) 3,4-Dihydroisoquinolinyl Z-configured methylidene
10a () Pyrazolo[3,4-d]pyrimidin-4-one Phenyl Phenyl E-configured methylidene
373611-93-9 () Pyrido[1,2-a]pyrimidin-4-one 3-Isobutyl Allylamino Z-configured methylidene

Table 2: Hypothetical NMR Shift Trends (Inferred from )

Proton Region Target Compound (Predicted) Compound 10a (Observed) Compound 7 (Observed)
Region A (39–44 ppm) Downfield shift (+0.5 ppm) 41.2 ppm 40.8 ppm
Region B (29–36 ppm) Minimal change 32.1 ppm 32.0 ppm

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds that exhibit significant biological activity. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H26N4O2S2C_{30}H_{26}N_{4}O_{2}S_{2} with a molecular weight of 538.7 g/mol. The IUPAC name is:

 5Z 5 2 3 4 dihydro 1H isoquinolin 2 yl 9 methyl 4 oxopyrido 1 2 a pyrimidin 3 yl methylidene 3 2 phenylethyl 2 sulfanylidene 1 3 thiazolidin 4 one\text{ 5Z 5 2 3 4 dihydro 1H isoquinolin 2 yl 9 methyl 4 oxopyrido 1 2 a pyrimidin 3 yl methylidene 3 2 phenylethyl 2 sulfanylidene 1 3 thiazolidin 4 one}

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, studies on related 3,4-dihydroisoquinoline derivatives have shown promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound under discussion may share these properties due to its structural similarities.

The biological activities of similar compounds often involve interactions with specific biological targets such as enzymes or receptors. For instance, the thiazolidinone moiety has been linked to inhibition of certain kinases involved in cancer progression . Understanding the binding affinity and specificity of this compound towards various biological targets will be crucial for elucidating its mechanisms.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of 3,4-dihydroisoquinoline and evaluating their biological activities. For example, compounds synthesized with modifications to the isoquinoline structure have shown varied degrees of activity against cancer cell lines . The synthesis pathway typically involves multi-step reactions requiring careful optimization to enhance yield and purity.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for drug design. Studies have shown that modifications to the thiazolidinone and pyrido[1,2-a]pyrimidine components can significantly alter the pharmacological profile of these compounds .

Data Table: Summary of Biological Activities

Activity Type Compound Effectiveness Reference
Antitumor3,4-Dihydroisoquinoline DerivativesSignificant inhibition in tumor growth
AntifungalRelated ThiazolidinonesEffective against several fungi strains
Enzyme InhibitionThiazolidinone DerivativesInhibition of cancer-related kinases

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